molecular formula C25H35FN6S B545671 n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine

n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine

Cat. No. B545671
M. Wt: 470.7 g/mol
InChI Key: DSJVYEAOYVHUJW-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TPI 1361-17 is a melanin-concentrating hormone (MCH) is a hypothalamic neuropeptide that acts on the MCH1 receptor.

Scientific Research Applications

Antibacterial and Antifungal Activities

N-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine and its derivatives have been explored for their potential antibacterial and antifungal activities. Patel and Patel (2017) synthesized various derivatives of this compound, which exhibited significant antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus. This suggests its potential use in developing new antimicrobial agents (Patel & Patel, 2017).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which includes a similar structure to the queried compound. Some derivatives showed significant anti-inflammatory activity, suggesting potential applications in anti-inflammatory drugs (Sunder & Maleraju, 2013).

Synthesis of Guanidine Derivative for Research

Balewski and Kornicka (2021) worked on synthesizing a guanidine derivative similar to the queried compound for research purposes. The synthesis process and characterization of these compounds are important for understanding their potential applications in various fields of scientific research (Balewski & Kornicka, 2021).

Potential in Anticancer and Antiviral Research

Mahajan et al. (2012) synthesized compounds related to the queried compound and tested them for their anti-HIV effects. Although they did not show specific anti-HIV activity, the process of synthesizing and testing these compounds contributes to the broader research in antiviral and anticancer fields (Mahajan, Chikhalia, Pannecouque, & De Clercq, 2012).

Synthesis for Potential Neuroblastoma Imaging Agents

Hadrich et al. (1999) conducted research on synthesizing fluorescent compounds structurally related to guanidine derivatives, aiming to develop potential imaging agents for neuroblastoma, a type of cancer. This indicates potential applications in medical imaging and cancer diagnosis (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

Antithrombotic Treatment Potential

Hayashi et al. (1998) synthesized compounds including trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, related to the queried compound, which showed potent and orally active fibrinogen receptor antagonist activity. This suggests potential use in antithrombotic treatments (Hayashi et al., 1998).

properties

Product Name

n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine

Molecular Formula

C25H35FN6S

Molecular Weight

470.7 g/mol

IUPAC Name

2-[3-[(4S)-3-[2-(3-fluorophenyl)ethyl]-1-[(2S)-1-(phenylmethylamino)propan-2-yl]-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine

InChI

InChI=1S/C25H35FN6S/c1-19(16-29-17-21-7-3-2-4-8-21)32-18-23(11-6-13-30-24(27)28)31(25(32)33)14-12-20-9-5-10-22(26)15-20/h2-5,7-10,15,19,23,29H,6,11-14,16-18H2,1H3,(H4,27,28,30)/t19-,23-/m0/s1

InChI Key

DSJVYEAOYVHUJW-CVDCTZTESA-N

Isomeric SMILES

C[C@@H](CNCC1=CC=CC=C1)N2C[C@@H](N(C2=S)CCC3=CC(=CC=C3)F)CCCN=C(N)N

SMILES

N/C(N)=N\CCC[C@@H](CN1[C@@H](C)CNCC2=CC=CC=C2)N(CCC3=CC=CC(F)=C3)C1=S

Canonical SMILES

CC(CNCC1=CC=CC=C1)N2CC(N(C2=S)CCC3=CC(=CC=C3)F)CCCN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(3-(1-(2-(benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine
TPI 1361-17

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine
Reactant of Route 2
Reactant of Route 2
n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine
Reactant of Route 3
n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine
Reactant of Route 4
n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine
Reactant of Route 5
Reactant of Route 5
n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine
Reactant of Route 6
n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine

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